3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
Description
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a synthetic chromone derivative characterized by a methanesulfonate ester group at the 7-position, a trifluoromethyl substituent at the 2-position, and a 4-chlorophenyl ring at the 3-position of the chromen-4-one scaffold. Chromones are recognized for their diverse biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties . The methanesulfonate group in this compound enhances solubility and bioavailability compared to non-esterified analogs, while the 4-chlorophenyl and trifluoromethyl substituents contribute to metabolic stability and target binding .
Structural studies of related chromone derivatives (e.g., X-ray crystallography and Hirshfeld surface analysis) reveal that substituents at the 3- and 7-positions critically influence molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O5S/c1-27(23,24)26-11-6-7-12-13(8-11)25-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCZRMCJZTWZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a 4-chlorobenzaldehyde with a suitable diketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Methanesulfonation: The final step involves the reaction of the chromen-4-one derivative with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Cytotoxicity
- 4-Chlorophenyl vs. 4-Fluorophenyl (Position 3) : The 4-chlorophenyl group in the target compound may enhance cytotoxicity compared to 4-fluorophenyl analogs due to increased lipophilicity and stronger halogen bonding with biological targets . For instance, fluorinated isoflavone analogs () showed moderate activity, whereas chlorinated derivatives () are hypothesized to exhibit superior potency.
- Methanesulfonate vs. Benzoate/Thiophenecarboxylate (Position 7) : The methanesulfonate group improves aqueous solubility compared to bulkier esters like 4-methylbenzoate () or thiophene-2-carboxylate (). This property may enhance pharmacokinetic profiles, though benzoate derivatives (e.g., 3-chlorobenzoate in ) demonstrate stronger enzyme inhibition (IC50: 3.9 µM for HpSDH).
Role of Trifluoromethyl Group (Position 2)
The trifluoromethyl group is a conserved feature across analogs due to its metabolic stability and ability to modulate electron density in the chromone core. Computational studies () indicate that CF3 enhances binding to proteins like HERA and 3MNG via hydrophobic interactions and dipole-dipole effects.
Computational and Mechanistic Insights
- Molecular Docking : The target compound’s trifluoromethyl and 4-chlorophenyl groups are predicted to form π-π stacking and halogen bonds with HER2/EGFR kinases, analogous to benzamide derivatives (). Methanesulfonate may interact with polar residues (e.g., lysine or arginine) in active sites .
- ADMET Profiles : Methanesulfonate derivatives generally exhibit better oral bioavailability than benzoate analogs due to reduced molecular weight and increased solubility .
Biological Activity
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the chromen-4-one derivatives. This class of compounds is recognized for its diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of this compound, such as the trifluoromethyl group and the chlorophenyl moiety, contribute to its biological efficacy.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl methanesulfonate , with the following chemical formula:
Structural Features
- Chlorophenyl Group : Enhances biological activity through increased electron-withdrawing effects.
- Trifluoromethyl Group : Known to improve metabolic stability and lipid solubility, which aids in membrane permeability.
The biological activity of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate can be attributed to its interaction with various molecular targets:
-
Enzyme Inhibition :
- The compound has been shown to inhibit cholinesterases (AChE and BChE), which are crucial in neurotransmission. For instance, studies indicate IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, demonstrating moderate inhibitory effects .
- It also exhibits inhibitory activity against β-secretase (BACE-1), an important target in Alzheimer's disease research.
- Anti-inflammatory Activity :
- Antioxidant Properties :
Case Studies
Recent studies have highlighted the biological potential of similar chromenone derivatives:
- In Vitro Studies :
- Cytotoxicity Tests :
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological profiles:
| Compound Name | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 Inhibition | Antioxidant Activity |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate | 10.4 | 7.7 | Moderate | High |
| 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate | 15.0 | 10.0 | Low | Moderate |
| 3-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate | 20.0 | 15.0 | High | Low |
Q & A
Basic: What synthetic strategies are employed to introduce the methanesulfonate group into chromene derivatives?
Methodological Answer:
The methanesulfonate group is typically introduced via sulfonation of the hydroxyl group at the 7-position of the chromene scaffold. For example:
- Reagents: Methanesulfonyl chloride (or substituted sulfonyl chlorides) with a base (e.g., KCO or NaH).
- Conditions: Reflux in polar aprotic solvents (e.g., acetonitrile, ethyl acetate) under nitrogen for 3–5 hours.
- Workup: Extraction with organic solvents (e.g., ethyl acetate), followed by recrystallization from hexane/ethyl acetate mixtures.
Example Protocol:
4-Methyl-2-oxo-2H-chromen-7-yl sulfonate derivatives were synthesized using 4-methoxybenzenesulfonyl chloride and KCO in ethyl acetate under reflux (5 hours) .
| Key Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Methanesulfonyl chloride, KCO, reflux | 60–75% |
| Purification | Hexane:Ethyl acetate (7:1) recrystallization | >95% purity |
Advanced: How can molecular docking studies complement experimental data to elucidate anticancer mechanisms?
Methodological Answer:
Molecular docking predicts binding affinities and interactions between the compound and target proteins (e.g., kinases, DNA topoisomerases). Steps include:
Target Selection: Prioritize proteins linked to cancer pathways (e.g., HSP90, MEK1).
Docking Software: Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box size = 20 Å).
Validation: Compare docking scores with experimental IC values from cytotoxicity assays (e.g., MTT on MCF-7 cells).
Case Study: N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed strong correlation between docking-predicted binding to MEK1 and in vitro antiproliferative activity .
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement. Hydrogen atoms are modeled using riding coordinates .
- NMR: H and C NMR in DMSO-d or CDCl to confirm substitution patterns (e.g., trifluoromethyl at C2: δ ~110–120 ppm in C).
Example: The crystal structure of a related chromene sulfonate revealed intermolecular hydrogen bonds (C=O⋯H–O) stabilizing the lattice .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
- Structural Analogs: Subtle substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) alter pharmacokinetics.
Resolution Strategy:
Meta-Analysis: Compare IC values under standardized conditions (e.g., 48-hour exposure, 10 μM concentration).
SAR Studies: Systematically modify substituents (e.g., replace trifluoromethyl with cyano) to isolate activity trends .
Advanced: What role do intermolecular interactions play in the solid-state stability of this compound?
Methodological Answer:
Crystal packing analysis reveals:
- Hydrogen Bonds: Between sulfonate oxygen and adjacent chromene carbonyl groups (distance: 2.8–3.0 Å).
- Van der Waals Interactions: Trifluoromethyl groups contribute to hydrophobic stacking along the a-axis.
Example: In 4-(4-chlorophenyl)-chromen derivatives, methanolate solvent molecules form O–H⋯N bonds with the cyano group, enhancing lattice stability .
Basic: How is the purity of the compound validated for pharmacological testing?
Methodological Answer:
- HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30), retention time compared to standards.
- Melting Point: Sharp range (e.g., 180–182°C) confirms crystallinity.
- Elemental Analysis: %C, %H, %N within ±0.4% of theoretical values .
Advanced: What computational tools are recommended for optimizing synthetic pathways?
Methodological Answer:
- DFT Calculations: Gaussian 09 to model transition states (e.g., sulfonation energy barriers).
- Retrosynthetic Software: Synthia (Merck) or ICSynth to propose routes based on available reagents.
Case Study: Continuous flow chemistry ( ) reduced reaction times for sulfonamide derivatives by 40% compared to batch methods.
Advanced: How to design derivatives for improved metabolic stability?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
- Prodrug Strategies: Mask the sulfonate group with ester moieties hydrolyzed in vivo.
Supporting Data: Fluorophenyl analogs showed longer plasma half-lives (t = 8.2 hours) in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
